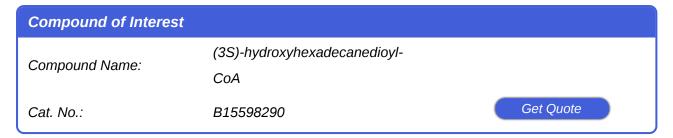


function of (3S)-hydroxyhexadecanedioyl-CoA in peroxisomal beta-oxidation

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An In-depth Technical Guide on the Function of **(3S)-Hydroxyhexadecanedioyl-CoA** in Peroxisomal Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal β -oxidation is a critical metabolic pathway for the degradation of a specific subset of fatty acids, including very-long-chain fatty acids and dicarboxylic acids (DCAs). The breakdown of long-chain DCAs, such as hexadecanedioic acid, generates key intermediates, among which is **(3S)-hydroxyhexadecanedioyl-CoA**. This molecule represents a crucial juncture in the pathway, being the specific substrate for the dehydrogenase activity of the L-bifunctional protein (EHHADH). Understanding the formation and subsequent conversion of this intermediate is fundamental to elucidating the regulation of lipid homeostasis and identifying potential therapeutic targets for metabolic diseases. This technical guide provides a comprehensive overview of the role of **(3S)-hydroxyhexadecanedioyl-CoA**, the enzymology of its conversion, the regulatory networks governing the pathway, and detailed experimental protocols for its study.

Introduction to Peroxisomal Dicarboxylic Acid Oxidation



In mammals, the β -oxidation of fatty acids occurs in both mitochondria and peroxisomes, with each organelle handling distinct classes of substrates.[1] While mitochondria are responsible for the bulk oxidation of short-, medium-, and long-chain fatty acids to generate ATP, peroxisomes specialize in the chain shortening of substrates that are poorly handled by mitochondria.[2] These include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and long-chain dicarboxylic acids (DCAs).[1]

DCAs are produced in the endoplasmic reticulum through an initial ω -oxidation of monocarboxylic acids, a process catalyzed by cytochrome P450 enzymes of the CYP4A family. [2] These resulting DCAs are subsequently transported to peroxisomes for chain shortening via β -oxidation. This pathway is not primarily for energy production in the same direct manner as mitochondrial oxidation; rather, it generates medium-chain DCAs and acetyl-CoA that can be further metabolized.[3][4] The peroxisomal β -oxidation of a 16-carbon DCA, hexadecanedioic acid, proceeds through a series of enzymatic reactions, creating the pivotal intermediate, **(3S)-hydroxyhexadecanedioyl-CoA**.

The Peroxisomal β -Oxidation of Hexadecanedioic Acid

The catabolism of hexadecanedicyl-CoA in the peroxisome is a cyclical process that shortens the dicarboxylic acyl-CoA chain by two carbons with each turn. The pathway involves three core enzymatic activities.

Pathway Overview

- Activation: Long-chain dicarboxylic acids are activated to their coenzyme A (CoA) esters, a step presumed to be catalyzed by a peroxisomal acyl-CoA synthetase.
- Dehydrogenation: The resulting hexadecanedicyl-CoA is oxidized by a peroxisome-specific acyl-CoA oxidase (ACOX1), introducing a double bond between the α and β carbons and producing H₂O₂.[5]
- Hydration/Dehydrogenation: The next two steps are catalyzed by a multifunctional enzyme.
 For straight-chain DCAs, this is the L-bifunctional protein (EHHADH). Its hydratase activity adds a water molecule across the double bond to form (3S)-hydroxyhexadecanedioyl-



CoA. Subsequently, its dehydrogenase activity oxidizes this intermediate to 3-oxohexadecanedioyl-CoA, reducing NAD+ to NADH.[3][6]

 Thiolysis: Finally, peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) cleaves 3oxohexadecanedioyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA (tetradecanedioyl-CoA), which can then enter another round of β-oxidation.



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Fig 1. Peroxisomal β -oxidation of hexadecanedioyl-CoA.

The Central Role of (3S)-Hydroxyhexadecanedioyl-CoA

(3S)-hydroxyhexadecanedioyl-CoA is the specific L-stereoisomer formed by the hydratase activity of EHHADH.[3] Its correct formation and subsequent oxidation are essential for the pathway to proceed. Studies on EHHADH knockout mice have shown that the absence of this enzyme leads to a marked deficiency in the production of medium-chain dicarboxylic acids, confirming its indispensable role in this metabolic sequence.[3][7] The accumulation of 3-hydroxy-dicarboxylic acids is a prominent feature in EHHADH deficiency, highlighting the centrality of this specific dehydrogenation step.[8][9]

Key Enzymes in Dicarboxylic Acid Beta-Oxidation

The core enzymes responsible for the degradation of long-chain DCAs are transcriptionally regulated and crucial for maintaining lipid balance.



Enzyme	Gene Name	Function in DCA Oxidation
Acyl-CoA Oxidase 1	ACOX1	Catalyzes the first, rate-limiting step: the desaturation of dicarboxylyl-CoA.
L-Bifunctional Protein	EHHADH	Catalyzes the second (hydration) and third (dehydrogenation) steps. Essential for processing straight-chain DCAs.[4]
3-Ketoacyl-CoA Thiolase	ACAA1	Catalyzes the final thiolytic cleavage, releasing acetyl-CoA and the chain-shortened DCA-CoA.
Table 1: Core Enzymes of Peroxisomal Dicarboxylic Acid β-Oxidation.		

Enzymology of (3S)-Hydroxyhexadecanedioyl-CoA Conversion

L-Bifunctional Protein (EHHADH)

EHHADH is a single polypeptide chain with two distinct catalytic domains: an N-terminal enoyl-CoA hydratase and a C-terminal (3S)- or L-3-hydroxyacyl-CoA dehydrogenase.[6] The dehydrogenase domain binds the (3S)-hydroxyacyl-CoA intermediate and, using NAD+ as a cofactor, oxidizes the hydroxyl group at the C3 position to a keto group.[10] The catalytic mechanism involves a conserved histidine-glutamate diad that acts as a general base to deprotonate the substrate's hydroxyl group, facilitating hydride transfer to NAD+.[10]

Quantitative Analysis

While the qualitative role of EHHADH in DCA oxidation is well-established, specific kinetic parameters for its dehydrogenase activity with **(3S)-hydroxyhexadecanedioyl-CoA** as a substrate are not readily available in the published literature. However, data for the first enzyme



in the pathway, acyl-CoA oxidase, with various DCA-CoAs provide insight into the pathway's substrate preferences.

Substrate (DCA-CoA)	Km (μM)	Relative Vmax (%)
Dodecanedioyl-CoA (C12)	10	100
Sebacoyl-CoA (C10)	20	100
Suberoyl-CoA (C8)	40	80
Adipoyl-CoA (C6)	100	50

Table 2: Kinetic parameters of purified rat liver acyl-CoA oxidase with dicarboxylic acid substrates of varying chain lengths. Note that as chain length decreases, the affinity (1/Km) also decreases. Data adapted from literature.

The absence of specific kinetic data for EHHADH with C16-DCA intermediates underscores an area for future research, which is critical for building accurate metabolic models and for the rational design of inhibitors.

Regulatory Mechanisms

The entire peroxisomal β -oxidation pathway is tightly regulated at the transcriptional level to adapt to the metabolic state of the cell, particularly in response to lipid overload.

Transcriptional Regulation by PPARa

The primary regulator of peroxisomal β -oxidation is the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a ligand-activated nuclear receptor.[5][11] Long-chain fatty acids and DCAs can act as natural ligands for PPAR α .[2] Upon ligand binding, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[12] This binding recruits co-activator proteins and initiates

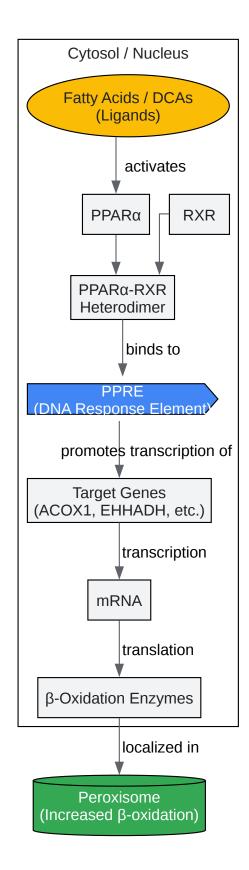




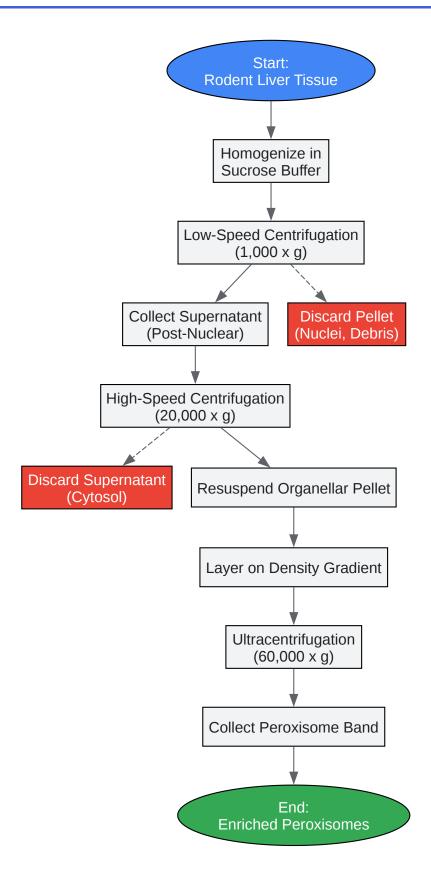


the transcription of genes encoding all the core β -oxidation enzymes, including ACOX1, EHHADH, and ACAA1, thereby upregulating the entire pathway.[4][12]

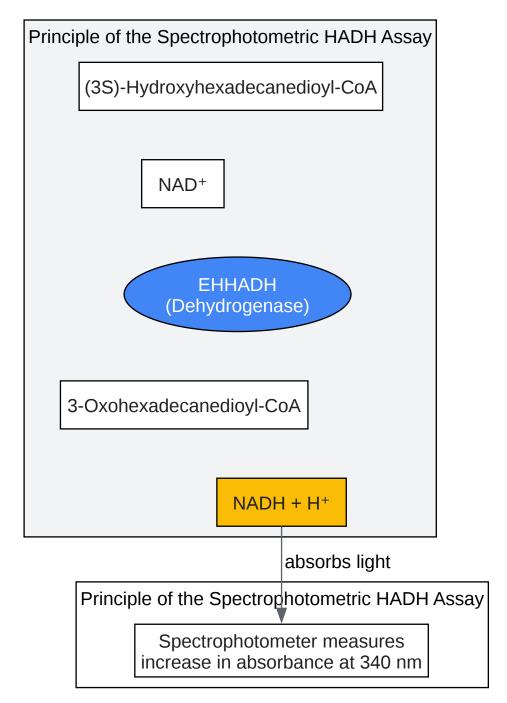












Principle of the Spectrophotometric HADH Assay

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